2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
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Overview
Description
“2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile” is a chemical compound with the CAS Number: 606099-85-8. It has a molecular weight of 229.19 and its IUPAC name is 2-amino-4-(4-nitrophenyl)-3-furonitrile . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction with diethylamine in methanol at room temperature. The mixture is stirred for 1 hour and then poured into water. The resulting suspension is filtered and the filter cake is washed with water. The product is then purified by flash column chromatography on silica gel with 1:1 ethyl acetate/hexanes to provide the desired product .Physical And Chemical Properties Analysis
The compound has a melting point of 210 - 212 degrees Celsius . It is solid in its physical form .Scientific Research Applications
Pharmaceutical Synthesis
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: serves as a building block in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to the development of various therapeutic agents. For instance, its furan ring can be functionalized to create compounds with potential antiviral, anti-inflammatory, and anticancer properties .
Antiviral Agent Development
The compound’s ability to be used in the synthesis of indole derivatives makes it valuable in antiviral research. Indole derivatives have shown inhibitory activity against influenza and other viruses, suggesting that 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile could be a precursor in developing new antiviral medications .
Anti-Inflammatory Applications
Research indicates that certain furan derivatives exhibit anti-inflammatory activities. By synthesizing novel compounds from 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , scientists can explore new anti-inflammatory drugs that may have fewer side effects than existing medications .
Anticancer Research
Furan derivatives, including 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , are being studied for their anticancer properties. These compounds can be used to create new molecules that target specific pathways involved in cancer cell proliferation .
Material Science
Beyond pharmaceuticals, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile has applications in material science. Its derivatives can be used in the synthesis of organic compounds that form the basis of new types of resins, coatings, and adhesives, contributing to advancements in sustainable materials .
Agrochemical Research
The versatility of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile extends to agrochemical research. It can be used to develop new compounds with potential use as pesticides or herbicides, offering a more environmentally friendly approach to crop protection .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHWPUHFPTXSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640028 |
Source
|
Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
CAS RN |
606099-85-8 |
Source
|
Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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